Tert-butyl 5-oxooxazinane-2-carboxylate
Description
Contextualization of Oxazinane Core Structures in Medicinal and Synthetic Chemistry
Oxazinanes are six-membered heterocyclic rings containing one oxygen and one nitrogen atom. This structural motif is found in a variety of pharmacologically active molecules with a wide spectrum of biological effects, including anti-inflammatory, antibacterial, antiviral, and anticancer properties. biosynth.comijnc.ir The oxazinane scaffold serves as a valuable synthetic intermediate, providing a versatile platform for the development of new therapeutic agents. nih.gov In drug discovery, these heterocycles are of great interest due to their potential to interact with biological targets with high specificity. nih.gov
Significance of Cyclic Carbamates as Precursors and Bioisosteres
The carbamate (B1207046) group, an "amide-ester" hybrid, is a key structural element in numerous approved drugs and prodrugs. nih.gov Cyclic carbamates, where the carbamate functionality is part of a ring system, exhibit notable metabolic stability compared to their acyclic counterparts, as they are less prone to metabolic ring-opening under physiological conditions. derpharmachemica.comijrpr.com This enhanced stability makes them attractive motifs in drug design. derpharmachemica.com Furthermore, due to its chemical and proteolytic stability and its ability to mimic a peptide bond, the carbamate moiety is often used as a peptide bond surrogate in the development of peptidomimetics. ijrpr.comnih.gov
Structural Elucidation and Nomenclature of Tert-butyl 5-oxooxazinane-2-carboxylate
A precise understanding of the structure and nomenclature of this compound is fundamental to appreciating its chemical behavior. The name itself provides key information about its constituent parts.
The term "oxazinane" refers to a saturated six-membered ring containing one oxygen and one nitrogen atom. The relative positions of these heteroatoms are designated by numbers. In a 1,2-oxazinane (B1295428) , the nitrogen and oxygen atoms are adjacent to each other. In a 1,3-oxazinane (B78680) , the heteroatoms are separated by a carbon atom. ijnc.ir This seemingly small structural difference significantly influences the molecule's conformation, reactivity, and synthetic accessibility. thermofisher.com For instance, derivatives of 1,3-oxazinane are often synthesized through multicomponent reactions involving an amine, formaldehyde, and a phenol (B47542) or naphthol derivative. ijrpr.comacademie-sciences.fr
Based on commercially available compounds, this compound is a derivative of the 1,2-oxazinane ring system. biosynth.com
The position of the oxo (or keto) group on the oxazinane ring gives rise to positional isomers, each with distinct properties. For Tert-butyl oxazinane-2-carboxylate, the oxo group can be located at different positions, such as C4 or C5.
Tert-butyl 4-oxooxazinane-2-carboxylate : In this isomer, the carbonyl group is at the 4th position relative to the oxygen atom. nih.gov
This compound : This is the subject of this article, with the carbonyl group at the 5th position. biosynth.com
The placement of the keto group influences the electronic environment of the ring and can affect the molecule's stability and its utility as a synthetic intermediate. For the related Boc-1,3-oxazinanes, methods have been developed for the selective functionalization at either the C4 or C5 position, highlighting the chemical distinction between these sites. nih.gov
Below is a table comparing the basic properties of these two positional isomers.
| Property | Tert-butyl 5-oxo-1,2-oxazinane-2-carboxylate | Tert-butyl 4-oxo-1,2-oxazinane-2-carboxylate |
| Molecular Formula | C₉H₁₅NO₄ | C₉H₁₅NO₄ |
| Molecular Weight | 201.22 g/mol | 201.22 g/mol |
| CAS Number | 1683529-07-8 | 117968657 (PubChem CID) |
| Structure | Carbonyl group at position 5 | Carbonyl group at position 4 |
Data sourced from Biosynth biosynth.com and PubChem nih.gov.
The "Tert-butyl" portion of the name refers to the tert-butyl ester attached to the nitrogen atom, forming a tert-butyloxycarbonyl (Boc) group. The Boc group is one of the most common nitrogen-protecting groups in organic synthesis. bldpharm.com
The bulky tert-butyl group provides steric hindrance, which protects the nitrogen atom from unwanted reactions. bldpharm.com It is characterized by its excellent stability under a wide range of conditions, including exposure to nucleophiles and reducing agents. bldpharm.com However, a key advantage of the Boc group is its lability under acidic conditions. bldpharm.compharmaffiliates.com It can be readily and selectively removed using acids like trifluoroacetic acid (TFA), regenerating the free amine without affecting other acid-sensitive functional groups. pharmaffiliates.com This combination of stability and selective cleavage makes the tert-butyl carbamate an invaluable tool in multistep organic synthesis, including peptide chemistry. knightchem-store.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-oxooxazinane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-5-4-7(11)6-13-10/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLMAZXZHLLELH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1683529-07-8 | |
| Record name | tert-butyl 5-oxo-1,2-oxazinane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Chemistry and Transformations of Tert Butyl 5 Oxooxazinane 2 Carboxylate
Reactivity of the Carbamate (B1207046) Functionality
The carbamate moiety in Tert-butyl 5-oxooxazinane-2-carboxylate is a cornerstone of its chemical behavior, influencing both its stability and its potential for further functionalization. The tert-butoxycarbonyl (Boc) group serves as a widely utilized protecting group for the ring nitrogen, while the nitrogen atom itself, under certain conditions, can participate in nucleophilic reactions.
Deprotection Strategies for the Tert-butyl Carbamate (Boc) Group
The Boc group is prized in organic synthesis for its stability under a variety of conditions and its susceptibility to cleavage under acidic protocols. The deprotection of the carbamate in this compound to yield the free secondary amine, 5-oxooxazinane, is a fundamental transformation. This is typically achieved through carbamate hydrolysis in the presence of a strong acid. nih.gov
Commonly employed reagents include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in solvents such as ethyl acetate (B1210297) or dioxane. nih.govresearchgate.net The mechanism involves protonation of the carbamate, which facilitates the elimination of a stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to release the free amine. researchgate.net Alternative, non-acidic methods can also be employed, which may be advantageous if other acid-sensitive functional groups are present in the molecule. nih.gov A notable solvent-free approach involves the mechanochemical ball milling of the N-Boc compound with p-toluenesulfonic acid, which can lead to near-quantitative yields of the corresponding amine salt in a short time frame. researchgate.net
| Reagent(s) | Solvent(s) | Conditions | Comments |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A very common and efficient method; TFA is volatile and easily removed. researchgate.net |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | Room Temperature | Yields the hydrochloride salt of the amine. nih.gov |
| p-Toluenesulfonic Acid (p-TsOH) | N/A (Solvent-Free) | Ball Milling, Room Temp. | An eco-friendly "green" method that proceeds rapidly to give the tosylate salt. researchgate.net |
| Oxalyl Chloride | Methanol | Room Temperature | A mild method suitable for a diverse range of substrates. researchgate.net |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | Offers selectivity in some cases, though typically used for cleaving secondary N-Boc groups in the presence of primary ones. researchgate.net |
Nucleophilic Attack and Electrophilic Functionalization at the Carbamate Nitrogen
The nitrogen atom of a carbamate is generally considered non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. nih.gov This resonance stabilization imparts amide-like character to the C-N bond and reduces the nitrogen's basicity and nucleophilicity. nih.gov Consequently, direct electrophilic attack on the nitrogen of this compound is challenging under neutral conditions.
However, the nitrogen can be rendered nucleophilic by deprotonation with a sufficiently strong base. The use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can generate the corresponding carbamate anion. google.com This anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in a process known as N-alkylation. researchgate.netresearchgate.net This two-step sequence of deprotonation followed by alkylation allows for the introduction of a wide range of substituents onto the carbamate nitrogen, transforming the secondary carbamate into a tertiary one. The efficiency of such alkylations can be enhanced by using cesium carbonate in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI). researchgate.net
Reactivity of the Oxo Group (Ketone) at the 5-Position
The ketone at the C-5 position is a highly reactive electrophilic center, making it a focal point for synthetic modifications of the oxazinane ring. Its reactivity encompasses both additions to the carbonyl and reactions at the adjacent α-carbon positions.
Carbonyl Reactivity: Nucleophilic Additions and Reductions
The carbonyl carbon of the ketone is electrophilic and readily undergoes nucleophilic addition reactions. bham.ac.uk This reaction involves the attack of a nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. bham.ac.uk Subsequent protonation, typically during an acidic workup, yields a tertiary alcohol at the C-5 position.
A wide array of nucleophiles can be employed for this purpose. Organometallic reagents like Grignard reagents (R-MgBr) and organolithiums (R-Li) are effective for installing new carbon-carbon bonds. Reductions of the ketone to the corresponding secondary alcohol are readily achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). organic-chemistry.org
| Reagent Type | Specific Example | Product at C-5 Position |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol (5-hydroxy-5-methyl) |
| Organolithium | n-Butyllithium (n-BuLi) | Tertiary Alcohol (5-butyl-5-hydroxy) |
| Hydride Reductant | Sodium Borohydride (NaBH₄) | Secondary Alcohol (5-hydroxy) |
| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin (5-cyano-5-hydroxy) |
α-Functionalization via Enolization and Enolate Chemistry
The protons on the carbons alpha to the C-5 ketone (i.e., at the C-4 and C-6 positions) are acidic and can be removed by a base to form an enolate. masterorganicchemistry.comwikipedia.org The resulting enolate is a powerful nucleophile that can react with a variety of electrophiles, enabling functionalization at the α-position. masterorganicchemistry.com
The choice of base is critical for controlling the regioselectivity of enolate formation. Strong, non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) are often used to achieve rapid and quantitative deprotonation, typically favoring the formation of the less-substituted (kinetic) enolate under cold, aprotic conditions. bham.ac.ukwikipedia.org Weaker bases, such as alkoxides, may lead to an equilibrium mixture of enolates, favoring the more substituted (thermodynamic) product. wikipedia.org Once formed, the enolate of this compound can be trapped with electrophiles such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction) to form new C-C bonds. mnstate.edu Stereoselective alkylations of related N-Boc protected δ-lactams have been shown to proceed with high facial selectivity, suggesting similar transformations would be effective on this oxazinanone system. researchgate.net
Transformations of the Oxazinane Ring System
Beyond functional group manipulations, the oxazinane ring itself can undergo transformations, most notably cleavage of the weak N-O bond. This reaction provides a strategic method to convert the cyclic scaffold into a linear amino alcohol derivative, unmasking latent functionality.
Reductive cleavage of the N-O bond in 1,2-oxazinane (B1295428) systems is a well-established transformation. researchgate.net This process converts the heterocyclic ring into a 1,4-amino alcohol. A variety of reducing agents can effect this cleavage. Catalytic hydrogenation, often using palladium on carbon (Pd/C) or Raney nickel, is a common method. researchgate.net Alternative chemical reducing agents are particularly useful when other functional groups in the molecule are incompatible with hydrogenation. These include dissolving metal reductions or treatment with reagents like zinc in acetic acid (Zn/H+) or samarium(II) iodide (SmI₂). researchgate.net The choice of reductant allows for strategic deconstruction of the ring to reveal a linear chain that can be used in subsequent synthetic steps. researchgate.net
Ring-Opening Reactions and Derivatization (e.g., conversion to amino acids)
There is no specific information available in the reviewed scientific literature concerning the ring-opening reactions of this compound. Consequently, its derivatization, particularly its conversion to amino acids through this pathway, is not documented.
Research on related, but structurally distinct, compounds such as N-Boc-1,3-oxazinanes (lacking the 5-oxo group) has shown that the parent ring system can be functionalized and subsequently converted to β-amino acid derivatives. nih.gov For instance, methods involving enantioselective lithiation followed by functionalization and subsequent ring cleavage have been developed for the synthesis of β² and β³-amino acids. nih.gov However, the presence of a carbonyl group at the C-5 position in this compound would fundamentally alter the electronic and structural properties of the ring, making direct analogies to the reactivity of non-oxidized 1,3-oxazinanes speculative. The carbonyl group could influence potential reaction pathways, such as susceptibility to nucleophilic attack or altering the acidity of adjacent protons, but specific experimental data for this compound is absent.
Spectroscopic and Computational Characterization of Oxazinane Derivatives
Computational Chemistry and Theoretical Studies
Computational chemistry provides powerful tools for investigating the structure, reactivity, and spectroscopic properties of molecules at an atomic level. For a compound like tert-butyl 5-oxooxazinane-2-carboxylate, theoretical studies are invaluable for understanding its behavior in various chemical environments and for predicting its characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules, making it an excellent tool for mapping reaction pathways and determining the energetics of chemical processes. For this compound, DFT calculations would typically be employed to explore reactions such as ring-opening, hydrolysis of the ester or amide bond, and reactions at the alpha-carbon to the carbonyl group.
Theoretical calculations on various oxazine (B8389632) derivatives have demonstrated that DFT can effectively predict their reactivity and stability. ekb.eg Studies often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to optimize geometries and calculate thermodynamic properties. pku.edu.cn For a potential reaction, a reaction coordinate would be defined, and the energy of the system calculated at points along this coordinate to identify transition states (the energy maxima) and intermediates (local energy minima). The difference in energy between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate.
For instance, the hydrolysis of the amide bond in the oxazinane ring would likely be modeled in the presence of a water molecule or a hydronium ion. The DFT calculations would elucidate a multi-step mechanism, likely involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent ring opening. The calculated Gibbs free energy changes (ΔG) for each step would indicate the thermodynamic favorability of the reaction.
Illustrative Reaction Energetics Data
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) | ΔG (kcal/mol) |
| Nucleophilic attack on carbonyl | 0.0 | +15.2 | -5.8 | 15.2 | -5.8 |
| Proton transfer to nitrogen | -5.8 | +8.1 | -12.4 | 13.9 | -6.6 |
| C-N bond cleavage | -12.4 | +18.5 | -25.0 | 30.9 | -12.6 |
| Note: This data is hypothetical and serves as an example of typical values obtained from DFT calculations for similar reactions. |
The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound would reveal the most stable arrangements of its atoms in space. The oxazinane ring is expected to adopt a chair or a twisted-boat conformation, similar to cyclohexane and piperidine derivatives. researchgate.netacs.org The presence of a bulky tert-butyl group and a carbonyl group will significantly influence the preferred conformation.
Molecular Dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of the molecule over time. nih.gov An MD simulation would model the movement of every atom in the molecule, providing insights into conformational changes, flexibility, and interactions with solvent molecules. nih.gov Such simulations are crucial for understanding how the molecule might interact with a biological target, such as an enzyme's active site. For a molecule like this compound, an MD simulation in a solvent like water would reveal the stability of its different conformations and the timescales of transitions between them.
Interactive Table of Conformational Analysis Results
| Conformer | Dihedral Angle (O-C2-N-C4) | Relative Energy (kcal/mol) | Population (%) | Key Feature |
| Chair 1 | 55.8° | 0.0 | 75 | Carboxylate group is equatorial, minimizing steric hindrance. |
| Chair 2 | -54.9° | 2.5 | 15 | Carboxylate group is axial, leading to some steric strain. |
| Twist-Boat | 30.2° | 4.8 | 10 | A higher energy, more flexible conformation. |
| Note: The data presented is illustrative, based on known conformational preferences of substituted six-membered heterocycles. |
Computational methods are also employed to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: DFT calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with a good degree of accuracy. The geometry of the molecule is first optimized, and then the magnetic shielding tensors are calculated. These are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the peaks in an infrared (IR) spectrum. By analyzing the vibrational modes, each calculated peak can be assigned to a specific molecular motion, such as the C=O stretch of the carbonyl group or the N-H bend. Theoretical calculations on similar benzoxazin-4-one structures have shown good agreement with experimental IR spectra. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax), which is useful for characterizing chromophoric systems within the molecule. For oxazine dyes, it has been shown that including solvent effects in the calculation is crucial for accurate predictions. beilstein-journals.org
Table of Predicted Spectroscopic Data
| Parameter | Predicted Value | Experimental Analogue Value (Typical) |
| ¹H NMR (δ, ppm) - H at C2 | 4.2 | 4.0 - 4.5 |
| ¹³C NMR (δ, ppm) - C=O | 172.5 | 170 - 175 |
| IR Frequency (cm⁻¹) - C=O stretch | 1735 | 1730 - 1750 |
| λmax (nm) - n→π* transition | 215 | 210 - 220 |
| Note: This data is hypothetical and based on typical values for similar functional groups in related heterocyclic systems. |
Advanced Applications and Research Horizons in Organic Synthesis
Utilization as a Building Block in Complex Chemical Synthesis
The inherent functionality within Tert-butyl 5-oxooxazinane-2-carboxylate allows chemists to employ it in a variety of synthetic transformations. The N-Boc protecting group, the ester functionality, and the reactive oxazinanone ring each provide handles for controlled chemical manipulation.
Precursors to Enantioenriched Small Molecules and Chiral Auxiliaries
The oxazinanone framework is a key precursor for creating enantioenriched molecules. Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer, after which they can be removed. wikipedia.org While this compound itself can be synthesized in chiral forms from amino acids, it also serves as a template to generate other valuable chiral structures.
The general strategy involves the diastereoselective transformation of the oxazinanone ring. The existing stereocenter at the 2-position, derived from a parent amino acid, directs the stereochemical outcome of subsequent reactions on the ring. This approach is analogous to the well-established use of oxazolidinone auxiliaries, popularized by David A. Evans, in stereoselective alkylation and aldol (B89426) reactions. wikipedia.org By controlling the formation of new stereocenters relative to the one already present, complex molecules with multiple, well-defined chiral centers can be assembled.
Table 1: Asymmetric Transformations Using Chiral Heterocyclic Auxiliaries
| Auxiliary Type | Reaction | Application | Typical Diastereoselectivity |
|---|---|---|---|
| Oxazolidinones | Aldol Condensation | Synthesis of chiral alcohols | >99% |
| Camphorsultam | Michael Addition | Synthesis of chiral thioethers | High |
| N-Boc-Oxazinanones | Alkylation | Synthesis of substituted amino alcohols | High (substrate dependent) |
This table provides illustrative examples of transformations where chiral auxiliaries, including structures related to oxazinanones, are used to achieve high stereoselectivity.
Scaffold for Non-Natural Amino Acids and Peptidomimetics
Non-natural amino acids are crucial components in medicinal chemistry, as their incorporation into peptides can enhance stability, confer specific conformations, and improve biological activity. nih.govresearchgate.net The this compound structure is an excellent scaffold for synthesizing these modified amino acids. The oxazinanone ring can be viewed as a constrained, cyclic version of a protected amino acid.
Synthetic chemists can selectively open the oxazinanone ring under various conditions to reveal a linear amino acid precursor with modifications already installed on the backbone. For instance, alkylation at the nitrogen or at the carbon adjacent to the carbonyl group, followed by ring-opening, can generate a wide array of α- or β-substituted amino acids that are not found in nature. nih.gov These resulting structures are valuable for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.net The synthesis of novel 1,2-oxazole-4-carboxylate derivatives with Boc-protected nitrogen heterocycles serves as a precedent for using such cyclic precursors as building blocks for amino acid-like structures. beilstein-journals.orgthieme.de
Synthesis of Spirocyclic and Bicyclic Ring Systems via Oxazinane Derivatives
Spirocyclic and bicyclic ring systems are highly sought after in drug discovery because their rigid, three-dimensional structures can lead to high-affinity and selective interactions with biological targets. researchgate.netnih.gov The oxazinane core of this compound is a suitable starting point for constructing these complex architectures.
The functional groups on the oxazinane ring can be used to initiate intramolecular cyclization reactions, leading to fused or bridged bicyclic systems. For example, a substituent attached at the C6 position could be designed to react with the nitrogen atom to form a bicyclic structure. Alternatively, the oxazinane can act as one of the rings in a spirocyclic system. Research has demonstrated the synthesis of spiro[2H-(1,3)-benzoxazine-2,4'-piperidine] derivatives, showcasing the utility of the oxazine (B8389632) motif in building spirocycles. nih.gov Similarly, hetero Diels-Alder reactions involving related structures have been used to create spirocyclic-1,2-oxazine N-oxides, further highlighting the versatility of the oxazine ring in advanced chemical synthesis. mdpi.comrsc.org
Role in Diversity-Oriented Synthesis (DOS) and Combinatorial Library Generation
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules for high-throughput screening in drug discovery. nih.govmdpi.comnih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to efficiently generate a wide range of different molecular scaffolds from a common starting material.
This compound is an ideal substrate for DOS. Its multiple reaction sites allow for divergent reaction pathways. Starting from this single compound, chemists can generate a library of diverse products by applying different reaction conditions or reagents.
Table 2: Divergent Reactions from an Oxazinanone Scaffold for Library Synthesis
| Reaction Site | Reagent/Condition | Resulting Structure Type | Potential Diversity |
|---|---|---|---|
| N3-H | Various electrophiles (e.g., R-X) | N-Substituted oxazinanones | Appendage diversity |
| C6-H | Strong base, then electrophile | C6-Substituted oxazinanones | Appendage diversity |
| C5-Carbonyl | Reducing agents (e.g., NaBH₄) | 5-Hydroxy-oxazinanones | Stereochemical diversity |
| Ring-opening | Nucleophiles (e.g., H₂O, ROH) | Linear amino acid derivatives | Scaffold diversity |
This approach allows for the rapid creation of a combinatorial library where appendage diversity (different R-groups), stereochemical diversity (different 3D arrangements), and skeletal diversity (different core ring structures) are explored. researchgate.netnih.govresearchgate.net Such libraries are invaluable for screening against various biological targets to identify new lead compounds for drug development. nih.govmdpi.com
Contributions to Green Chemistry and Sustainable Synthesis Methodologies
Modern chemical synthesis places a strong emphasis on sustainability, aiming to reduce waste, use renewable feedstocks, and employ safer reagents. The synthesis and application of this compound can align with these principles, particularly through the innovative use of carbon dioxide.
Valorization of Carbon Dioxide as a Feedstock in Heterocycle Synthesis
Carbon dioxide is an abundant, non-toxic, and renewable C1 feedstock. nih.gov Its utilization in chemical synthesis is a key goal of green chemistry, as it provides an alternative to hazardous reagents like phosgene. researchgate.net The synthesis of N-heterocycles, such as the oxazinanone ring system, is an important area where CO₂ can be valorized. researchgate.net
The oxazinanone ring in this compound is a cyclic carbamate (B1207046). The synthesis of related cyclic carbamates and five-membered ring analogues (oxazolidinones) has been successfully achieved through the reaction of amino alcohols with CO₂. researchgate.netmdpi.comnih.gov This process, often facilitated by catalysts, involves the chemical fixation of carbon dioxide into a stable heterocyclic ring. acs.orgrsc.org By applying similar methodologies, the synthesis of the oxazinanone core from a corresponding γ-amino alcohol could be achieved using CO₂ as the carbonyl source, representing a sustainable and atom-economical route to this valuable heterocyclic scaffold. nih.govorganic-chemistry.org
Development of Solvent-Free or Aqueous Reaction Conditions
In alignment with the principles of green chemistry, significant research efforts are being directed towards minimizing the environmental impact of synthetic organic chemistry. A key focus in this area is the reduction or elimination of volatile and hazardous organic solvents. Consequently, the development of solvent-free and aqueous reaction conditions for the synthesis of heterocyclic compounds, such as oxazinanones, is a burgeoning field of investigation. While specific research on the solvent-free or aqueous synthesis of this compound is not extensively documented, general methodologies developed for related oxazine and oxazinanone structures highlight the potential for more environmentally benign synthetic routes.
The exploration of solvent-free reaction conditions offers numerous advantages, including reduced pollution, lower costs, and simplified experimental procedures. One notable approach involves the use of grinding techniques for the synthesis of 1,3-oxazine compounds. This mechanochemical method avoids the use of solvents altogether, relying on the mechanical energy from grinding to initiate and drive the reaction to completion. Another promising solvent-free method is the use of microwave irradiation, which can accelerate reaction rates and improve yields. For instance, a microwave-assisted protocol has been successfully employed for the synthesis of 2H-benzo[b] frontiersin.orgsciresliterature.orgoxazines, demonstrating the potential of this technology for the efficient and environmentally friendly production of oxazine derivatives. arkat-usa.org
Aqueous synthesis represents another cornerstone of green chemistry, utilizing water as a safe, non-toxic, and readily available solvent. The synthesis of frontiersin.orgnih.govoxazine derivatives has been achieved in water using thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst. academie-sciences.fr This approach not only eliminates the need for hazardous organic solvents but also employs a green catalyst, further enhancing its environmental credentials. The reaction proceeds efficiently in an aqueous medium, showcasing the feasibility of conducting complex organic transformations in water. academie-sciences.fr Additionally, catalyst-free conditions for N-Boc protection of amines have been developed using a water-acetone mixture, which is a more environmentally friendly solvent system compared to traditional chlorinated solvents. nih.gov This is particularly relevant for the synthesis of this compound, which features a Boc-protected amine.
These advancements in the green synthesis of related oxazinanone and oxazine compounds provide a strong foundation for the future development of solvent-free or aqueous routes to this compound. By adapting these established methodologies, it is conceivable that more sustainable manufacturing processes for this important chemical intermediate can be realized.
| Compound Class | Reaction Conditions | Catalyst | Solvent | Yield (%) | Reference |
| 2H-benzo[b] frontiersin.orgsciresliterature.orgoxazines | Microwave irradiation, 3-5 minutes | Cs2CO3 | None (Solvent-free) | 70-86 | arkat-usa.org |
| frontiersin.orgnih.govOxazine derivatives | Room temperature | Thiamine hydrochloride (VB1) | Water | Excellent | academie-sciences.fr |
| N-Boc protected amines | Room temperature | None (Catalyst-free) | Water-acetone | Good to excellent | nih.gov |
| 1,3-Oxazines | Ambient temperature, grinding | N-methylimidazole (catalytic) | None (Solvent-free) | Not specified | sciresliterature.org |
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Efficient Oxazinane Formation
The efficient construction of the oxazinane ring is a key area for future research. While various methods exist for the synthesis of oxazinanones, the development of novel catalytic systems that offer high efficiency, stereoselectivity, and environmental sustainability is paramount.
Recent advancements in the synthesis of related 1,3-oxazinane-2,5-diones have demonstrated the utility of Brønsted acid catalysis. For instance, the intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, can be effectively promoted by silica-supported perchloric acid (HClO₄). This metal-free approach offers a greener alternative to traditional heavy metal catalysts and proceeds under mild conditions with good yields. Future research could focus on adapting such Brønsted acid systems for the synthesis of tert-butyl 5-oxooxazinane-2-carboxylate, potentially from a suitable N-Boc-protected amino acid precursor.
Furthermore, the exploration of other catalytic systems, such as those based on earth-abundant metals or organocatalysts, could lead to more cost-effective and sustainable synthetic routes. For example, cobalt-based phosphate (B84403) catalysts have shown high efficacy in the synthesis of 1,3-oxazinone derivatives, achieving impressive yields in short reaction times under environmentally friendly conditions. The development of catalysts that can control the stereochemistry of the oxazinane ring is also a critical goal, as the biological activity of such molecules is often dependent on their three-dimensional structure.
| Catalyst Type | Precursor/Substrate | Key Advantages | Relevant Analogs |
| Brønsted Acid (e.g., silica-supported HClO₄) | N-Cbz-protected diazoketones | Metal-free, environmentally friendly, mild conditions | 1,3-Oxazinane-2,5-diones |
| Cobalt-based Phosphates | Multicomponent reaction | High yields, rapid reaction times, green solvent compatibility | 1,3-Oxazinone derivatives |
| Ruthenium-based | Isoxazolidines | Stereospecific rearrangement | N-H-1,3-Oxazinanes |
| Palladium-based | 5-Methylene-1,3-oxazinan-2-ones | Generation of reactive dipoles for cycloadditions | Hexahydropyrimidines and 1,3-Oxazinanes |
Exploration of Unprecedented Reaction Pathways and Mechanistic Revelations
A deeper understanding of the reaction mechanisms governing the formation of this compound is essential for optimizing existing synthetic methods and discovering new ones. Mechanistic studies on the formation of analogous 1,3-oxazinane-2,5-diones suggest a pathway involving the protonation of a diazo carbonyl compound by a Brønsted acid, followed by intramolecular nucleophilic attack of the carbamate (B1207046) oxygen. Detailed kinetic and computational studies on the formation of the target molecule could provide valuable insights into the transition states and intermediates involved, enabling the rational design of more efficient catalysts and reaction conditions.
Furthermore, exploring unprecedented reaction pathways could open up new avenues for the synthesis of this and other oxazinanones. For example, domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer a powerful strategy for increasing molecular complexity in an efficient manner. The development of a domino reaction that leads directly to the this compound core from simple, readily available starting materials would be a significant advance. The spontaneous transformation of active esters of N-Boc protected α,β-unsaturated γ-amino acids into γ-lactams through E→Z isomerization in the presence of a weak base provides an interesting parallel for potential intramolecular cyclizations.
Integration into Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from laboratory-scale synthesis to industrial production often presents significant challenges. Flow chemistry and automated synthesis platforms offer promising solutions for overcoming these hurdles by enabling safer, more efficient, and scalable manufacturing processes.
The synthesis of heterocyclic compounds, in general, has benefited greatly from the adoption of flow chemistry. Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. For the synthesis of this compound, a flow-based process could enable the safe handling of potentially hazardous reagents and intermediates, as well as facilitate in-line purification and analysis. The integration of photocatalysis with flow systems has also proven effective for the synthesis of morpholines and oxazepanes, suggesting a potential avenue for oxazinanone synthesis.
Automated synthesis platforms, which combine robotics with artificial intelligence, have the potential to accelerate the discovery and optimization of new synthetic routes. By systematically varying reaction conditions and analyzing the results in real-time, these platforms can rapidly identify the optimal parameters for the synthesis of this compound. This high-throughput approach can significantly reduce the time and resources required for process development.
Expansion of Synthetic Utility in Functional Material Science and Advanced Chemical Technologies
The unique structural features of this compound, including its chiral center and reactive functional groups, make it an attractive building block for the development of novel functional materials and advanced chemical technologies.
In the field of polymer science, heterocyclic monomers are known to impart desirable properties such as thermal stability and rigidity to polymer chains. The oxazinanone ring in this compound could be opened to create a linear polymer with repeating carbamate and ester functionalities. The N-Boc protecting group could be removed
Q & A
Q. What are the critical safety protocols for handling Tert-butyl 5-oxooxazinane-2-carboxylate in laboratory settings?
Methodological Answer:
- PPE Requirements : Use nitrile or neoprene gloves, inspected prior to use, and a full-body chemical-resistant suit to prevent skin contact. Respiratory protection (e.g., N95 mask) is mandatory if aerosolization is possible .
- Storage : Store in a cool, dry, well-ventilated area, away from oxidizers and heat sources. Use airtight containers to minimize moisture absorption and degradation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid drainage contamination .
Q. What synthetic strategies are recommended for preparing this compound?
Methodological Answer:
- Key Steps :
- Carboxylation : Use tert-butoxycarbonyl (Boc) protecting groups to stabilize the oxazinane ring during synthesis.
- Oxidation : Introduce the 5-oxo group via controlled oxidation of a precursor (e.g., using pyridinium chlorochromate) under inert conditions .
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry of hydrazine derivatives to minimize side products .
Q. How should researchers purify and characterize this compound post-synthesis?
Methodological Answer:
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Recrystallization in ethanol may improve purity .
- Characterization :
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation : Combine multiple techniques (e.g., IR for carbonyl confirmation, mass spectrometry for molecular ion peaks) to validate NMR/XRD findings.
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility of the oxazinane ring, which may explain splitting patterns .
- Reference Standards : Compare data with structurally similar compounds (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate) to identify artifacts .
Q. What mechanistic insights are critical for optimizing catalytic reactions involving this compound?
Methodological Answer:
- Reaction Monitoring : Employ in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., enolate species during alkylation).
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, THF) to stabilize transition states in nucleophilic substitutions .
- Catalyst Screening : Evaluate Pd/C or organocatalysts for asymmetric induction in derivatization reactions .
Q. How can researchers address instability issues in aqueous or oxidative environments?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify vulnerable functional groups (e.g., Boc cleavage under acidic conditions).
- Protection Strategies : Replace the Boc group with more stable alternatives (e.g., Fmoc) for reactions requiring aqueous media .
- Additive Screening : Include radical scavengers (e.g., BHT) to mitigate oxidative degradation during storage .
Q. What advanced analytical techniques are suitable for studying its biological interactions?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins (e.g., enzymes in calcium signaling pathways) .
- Metabolomics : Use LC-MS/MS to track metabolic byproducts in cell-based assays, focusing on Boc deprotection products .
- Molecular Dynamics Simulations : Model interactions with lipid bilayers to predict bioavailability .
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in cross-coupling reactions?
Methodological Answer:
- Variable Control : Replicate experiments under strict anhydrous conditions to rule out moisture interference.
- Catalyst Purity : Analyze palladium catalysts via ICP-MS for trace impurities (e.g., Cu, Fe) that may alter reaction pathways .
- Computational Modeling : Use DFT calculations to identify steric or electronic barriers in proposed reaction mechanisms .
Q. What experimental approaches validate environmental safety claims for this compound?
Methodological Answer:
- Ecotoxicology Assays : Perform algal growth inhibition tests (OECD 201) to assess aquatic toxicity.
- Degradation Studies : Use GC-MS to identify photolytic byproducts under UV exposure, referencing H400-H420 hazard codes .
- Adsorption Analysis : Apply BET surface area measurements to study interactions with indoor particulates, as modeled in environmental interface studies .
Methodological Tables
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Condition | Catalyst | Solvent | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Anhydrous, N atmosphere | Pd(OAc) | DMF | 78 | 98.5 | |
| Ambient conditions | None | Ethanol | 45 | 92.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
